1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea
Overview
Description
1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea is a chemical compound characterized by the presence of a fluorophenyl group and a piperidinyl group linked through a urea moiety
Preparation Methods
The synthesis of 1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea typically involves the reaction of 4-fluoroaniline with piperidine and an isocyanate derivative. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the process may be catalyzed by bases like triethylamine. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles like sodium methoxide.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding amines and carbon dioxide.
Scientific Research Applications
1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea has found applications in various scientific domains:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the piperidinyl group contributes to its overall stability and bioavailability. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)-3-(piperidin-4-yl)thiourea: This compound has a thiourea moiety instead of a urea moiety, which may alter its reactivity and biological activity.
1-(4-Fluorophenyl)-3-(piperidin-4-yl)carbamate:
1-(4-Fluorophenyl)-3-(piperidin-4-yl)amide: The amide analog shows variations in its chemical behavior and interaction with biological targets.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-piperidin-4-ylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O/c13-9-1-3-10(4-2-9)15-12(17)16-11-5-7-14-8-6-11/h1-4,11,14H,5-8H2,(H2,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAONUYLBSXAIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)NC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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